molecular formula C18H11N3O3S B2829209 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide CAS No. 477551-40-9

4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide

Cat. No.: B2829209
CAS No.: 477551-40-9
M. Wt: 349.36
InChI Key: VRDCAGUXALNZDO-UHFFFAOYSA-N
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Description

4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide is a heterocyclic compound that combines several functional groups, including a chromene, thiazole, and pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often constructed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Coupling of Pyridine and Thiazole: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

    Final Coupling and Oxidation: The final step involves coupling the chromene core with the pyridine-thiazole intermediate, followed by oxidation to form the 4-oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine derivatives) and strong bases (e.g., sodium hydride) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials could lead to innovations in various technological applications.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)chromene-3-carboxamide: Similar structure but with a different position of the pyridine ring.

    4-oxo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)chromene-3-carboxamide: Another positional isomer with potential differences in biological activity.

    4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-4-yl)chromene-3-carboxamide: Variation in the thiazole ring position.

Uniqueness

The uniqueness of 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide lies in its specific arrangement of functional groups, which can lead to distinct biological activities and chemical reactivity compared to its isomers. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-16-12-5-1-2-6-15(12)24-9-13(16)17(23)21-18-20-14(10-25-18)11-4-3-7-19-8-11/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCAGUXALNZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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